

Fenebrutinib brain volume preservation effects

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Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

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Fenebrutinib Efficacy Data Overview

Trial / Phase	Key Efficacy Data	Relevance to Neuroprotection
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| **FENopta (Phase II) & Open-Label Extension** [1] [2] [3] | - **NfL reduction**: Decreased to healthy donor range in the first year and was maintained.

- **Lesion suppression**: Zero new T1-Gd+ lesions at 96 weeks.
- **Disability**: No confirmed disability progression (CDP) at 96 weeks.
- **Relapse rate**: Annualized Relapse Rate (ARR) of 0.06. | **NfL** is a direct biomarker of neuroaxonal injury. Its reduction is a strong indicator of neuroprotection. The absence of new inflammatory lesions and disability progression also supports the prevention of tissue damage. | | **FENhance 2 (Phase III)** [4] [5] [6] | - **Relapse reduction**: Significantly reduced ARR compared to teriflunomide. | By controlling relapses and acute inflammation, **fenebrutinib** reduces a major driver of CNS damage. | | **FENrepid (Phase III)** [4] [5] [6] | - **Disability progression**: Slowed composite confirmed disability progression (cCDP) at a rate non-inferior to ocrelizumab in PPMS. | Slowing disability progression in PPMS, a form of MS with significant neurodegeneration, directly indicates an effect on the underlying pathological damage, including brain volume loss. |

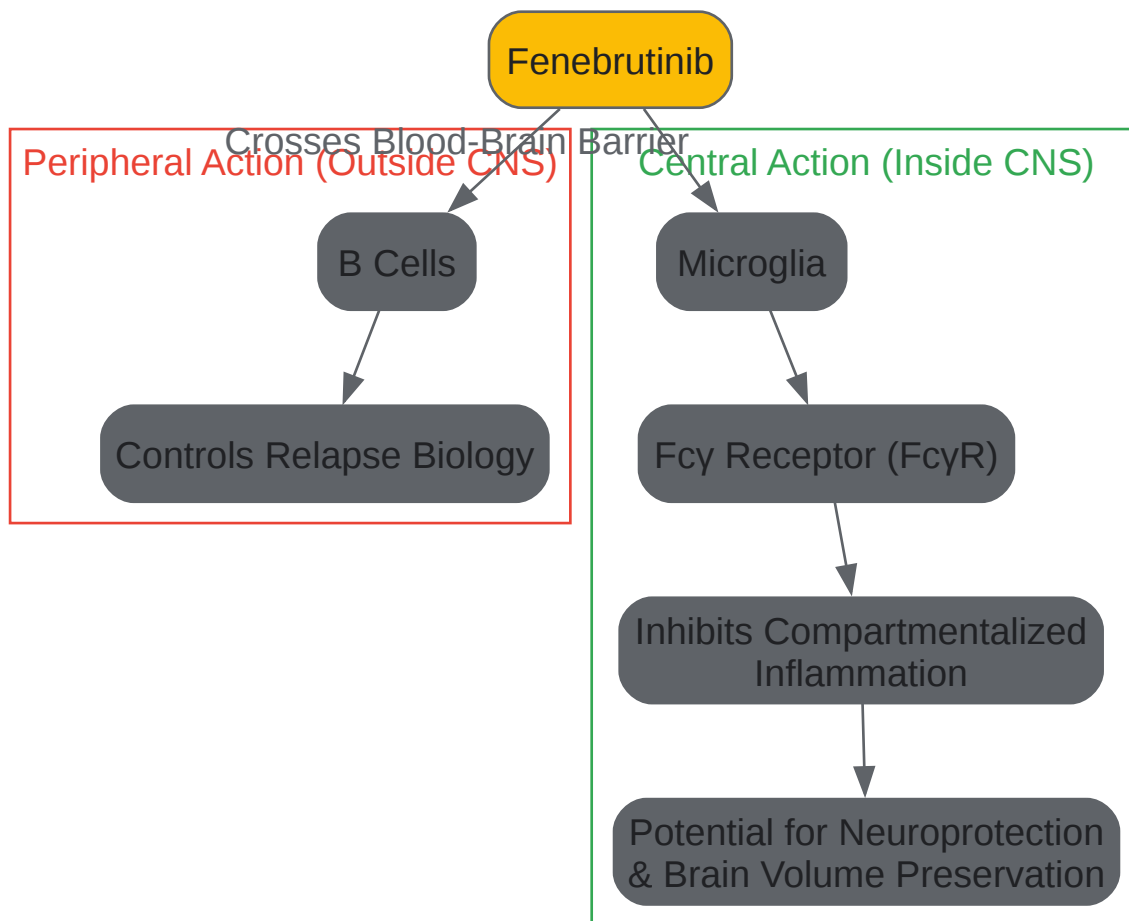
Experimental Protocols from Key Studies

To evaluate the evidence for brain volume preservation, it is important to understand the methodologies used in the key trials.

- **Study Design:** A Phase II, multicenter, randomized, double-blind, placebo-controlled 12-week trial, followed by an **Open-Label Extension (OLE)** study where all participants received **fenebrutinib** for up to 192 weeks [7].
- **Patient Population:** 109 adults (aged 18-55) with relapsing multiple sclerosis (RMS) [1] [7].
- **Key Biomarker Assessment:**
 - **Neurofilament Light Chain (NfL):** Concentrations of NfL, a blood-based biomarker of neuroaxonal damage, were measured in serum samples [3].
 - **MRI Lesion Activity:** The number of new **T1 gadolinium-enhancing (T1-Gd+) lesions** (indicating active inflammation with blood-brain barrier breakdown) and new/enlarging **T2 lesions** (indicating chronic disease burden) were assessed via MRI scans of the brain at weeks 4, 8, and 12 in the core study, and at 96 weeks in the OLE [1] [7].
 - **Disability Progression:** Assessed using the **Expanded Disability Status Scale (EDSS)**, with progression defined as a confirmed increase in score sustained for at least 12 weeks [1].

Mechanism of Action: Targeting Compartmentalized Inflammation

Fenebrutinib's potential for brain volume preservation is rooted in its unique pharmacology and dual mechanism of action, which targets drivers of neurodegeneration both outside and inside the brain.



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The diagram above illustrates the key pathways, and the points below provide further detail:

- Dual Inhibition: **Fenebrutinib** is an oral, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It inhibits both B-cells and myeloid cells, including CNS-resident microglia [4] [1].
- Blood-Brain Barrier Penetration: As a small molecule, **fenebrutinib** crosses the blood-brain barrier, allowing it to target compartmentalized inflammation within the central nervous system (CNS) [8] [7]. This chronic inflammation, driven by activated microglia, is a key driver of neurodegeneration and disease progression independent of relapses.
- Targeting Microglial Signaling: **Preclinical studies on human microglia show that fenebrutinib specifically blocks detrimental microglial activity induced by Fc gamma receptor (FcyR)** activation. This pathway is implicated in MS lesions and can lead to the release of inflammatory cytokines and neurite damage. Notably, **fenebrutinib** did not significantly impact beneficial pathways like myelin phagocytosis, suggesting a targeted approach [9] [10].

Summary

In summary, while direct brain volume loss metrics (such as percent brain volume change) from Phase III trials are awaited, the available data strongly suggests **fenebrutinib** has a positive impact on neuroprotection:

- **Compelling Indirect Evidence:** The significant reduction in **serum NFL** to healthy levels is a robust, quantitative biomarker indicating reduced neuroaxonal injury.
- **Impact on Disability:** The slowing of **confirmed disability progression** in both relapsing and primary progressive MS is a key clinical outcome that correlates with the prevention of tissue damage.
- **Unique Mechanism:** Its ability to penetrate the CNS and directly dampen chronic microglial-mediated inflammation addresses a key driver of brain volume loss that is not effectively targeted by non-penetrant therapies.

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